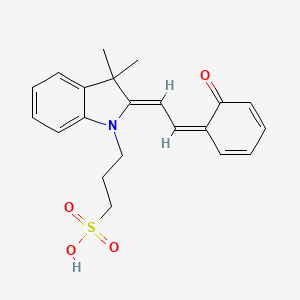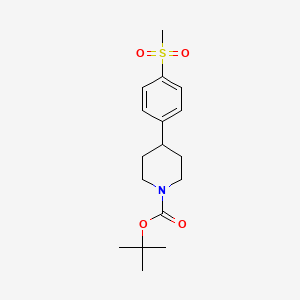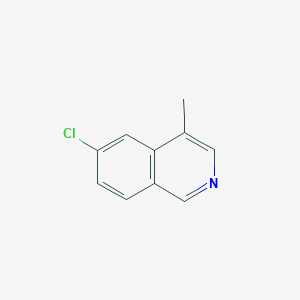
6-Chloro-4-methylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of a chlorine atom at the 6th position and a methyl group at the 4th position in the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable compound in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to synthesize isoquinoline derivatives by cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which provide efficient and environmentally friendly routes for the synthesis of isoquinoline derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
6-Chloro-4-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinoline derivatives, depending on the specific reaction and conditions used .
科学的研究の応用
6-Chloro-4-methylisoquinoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 6-Chloro-4-methylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Quinoline: A closely related compound with a similar structure but without the chlorine and methyl substitutions.
Isoquinoline: The parent compound of 6-Chloro-4-methylisoquinoline, lacking the specific substitutions.
Chloroquine: A well-known antimalarial drug that shares structural similarities with isoquinoline derivatives.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 6th position and the methyl group at the 4th position. These substitutions confer distinct chemical properties, such as altered reactivity and biological activity, making it a valuable compound for specific research and industrial applications .
特性
分子式 |
C10H8ClN |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
6-chloro-4-methylisoquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3 |
InChIキー |
KWMVUBWFIOXYMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


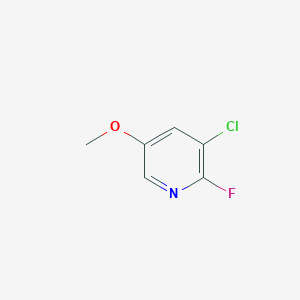
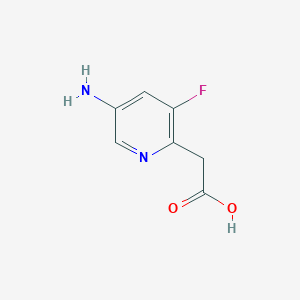
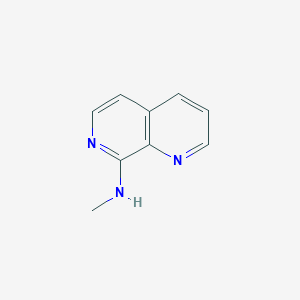
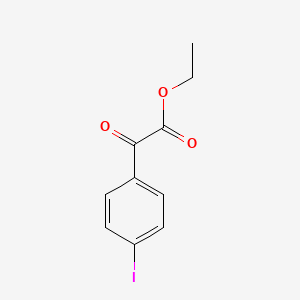
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
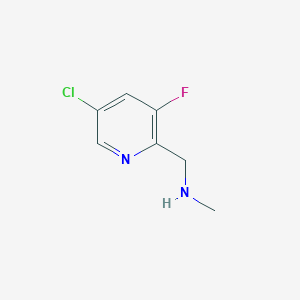
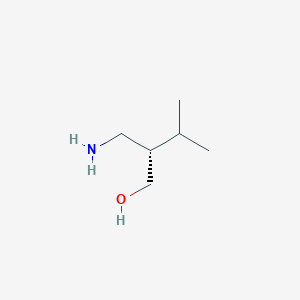
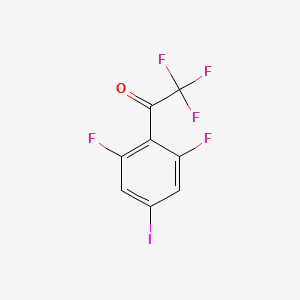
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)

![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)
